N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core modified with a sulfonyl group at the 1-position and a 4-fluorophenyl substituent. The 5-ethyl-1,3,4-thiadiazol-2-yl moiety is linked via an amide bond. This compound belongs to a class of thiadiazole-containing molecules, which are frequently explored in medicinal and agrochemical research due to their diverse bioactivity .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S2/c1-2-13-18-19-15(24-13)17-14(21)12-4-3-9-20(12)25(22,23)11-7-5-10(16)6-8-11/h5-8,12H,2-4,9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQCJYHUXCGWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the sulfonylpyrrolidine moiety: This involves the reaction of 4-fluorobenzenesulfonyl chloride with pyrrolidine-2-carboxamide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several key reactions, influenced by its sulfonamide, thiadiazole, and pyrrolidine moieties:
Oxidation Reactions
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Target : Thiadiazole and sulfonamide groups.
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Mechanism : Oxidation typically occurs at sulfur atoms in thiadiazole or sulfonamide linkages, altering their valence states.
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Reagents : Potassium permanganate (KMnO₄) under acidic conditions.
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Outcome : Formation of oxidized derivatives, potentially modifying biological activity.
Reduction Reactions
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Target : Sulfonamide (S=O bonds) and heterocyclic rings.
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Mechanism : Reduction of sulfonamide groups to sulfonamides (S-O bonds) or cleavage of heterocycles.
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Outcome : Structural simplification, affecting solubility and reactivity.
Substitution Reactions
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Target : Amino groups (if present) or nucleophilic sites.
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Mechanism : Nucleophilic attack on electrophilic centers, such as carbonyl carbons.
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Reagents : Amines, alkyl halides, or aldehydes.
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Outcome : Derivatives with modified functional groups for tailored applications.
Hydrolysis
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Target : Amide bonds.
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Mechanism : Cleavage of the carboxamide linkage to yield carboxylic acids.
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Reagents : Acidic or basic conditions (e.g., HCl, NaOH).
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Outcome : Degradation products useful for metabolic or stability studies.
Alkylation
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Target : Amine groups or thiadiazole rings.
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Mechanism : Alkylation at nucleophilic sites (e.g., N or S atoms).
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Reagents : Alkyl halides, epoxides.
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Outcome : Enhanced lipophilicity or bioavailability in derivatives.
Key Steps
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Formation of the pyrrolidine ring : Cyclization of amino acids or dipeptides under controlled conditions.
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Introduction of the thiadiazole moiety : Coupling with thiadiazole precursors via nucleophilic substitution or amide bond formation.
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Sulfonylation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
Reaction Conditions
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Solvents : Dimethylformamide (DMF), dichloromethane (DCM).
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Catalysts : Base catalysts (e.g., pyridine) for deprotonation or activation.
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Purification : Recrystallization or column chromatography to isolate the product.
Comparative Analysis of Related Compounds
The compound’s reactivity is influenced by structural variations in similar molecules. Below is a comparison of key derivatives:
Research Findings and Implications
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Biological Activity : The compound’s sulfonamide and thiadiazole groups are critical for bioactivity, such as antiplatelet effects via P2Y12 receptor inhibition.
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Physical Properties :
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Structural Stability : Hydrogen bonding in crystal packing stabilizes the molecule, as observed in related thiadiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide is with a molecular weight of 434.5 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole compounds, including derivatives similar to this compound, significant antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The agar well diffusion method indicated that certain derivatives showed high inhibition zones against these pathogens .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 4a | Staphylococcus aureus | 20 |
| 8c | Bacillus subtilis | 18 |
| Control | E. coli | No significant effect |
Anticancer Applications
Thiadiazole derivatives have gained attention for their anticancer properties. In various studies, compounds containing the thiadiazole moiety were synthesized and tested against multiple cancer cell lines. For instance, a study found that derivatives similar to this compound exhibited cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicated promising activity, suggesting potential for further development in cancer therapy .
Table 2: Cytotoxicity of Thiadiazole Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5d | HepG2 | 8.80 ± 0.31 |
| 6b | MCF-7 | 7.22 ± 0.65 |
| Control | Normal Cells | Not toxic |
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole compounds has also been explored. Studies indicate that these compounds can inhibit inflammatory responses by modulating pathways associated with inflammation. For instance, certain derivatives have been shown to effectively reduce inflammation markers in vitro by stabilizing proteins like bovine serum albumin during denaturation processes .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of thiadiazole analogues. Compounds derived from the thiadiazole framework have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound shares a common scaffold with several analogs:
- 1,3,4-Thiadiazole ring: A heterocyclic core known for enhancing metabolic stability and binding affinity.
- 4-Fluorophenyl group : A common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and target interaction.
- Pyrrolidine sulfonyl/carboxamide backbone : Modulates solubility and electronic properties.
Comparative Analysis of Analogs
The following table summarizes structural variations and reported functionalities of analogous compounds:
Key Observations:
Sulfonyl vs.
Functional Implications :
- Flufenacet : The trifluoromethyl-thiadiazole and acetamide linker are critical for its herbicidal activity, targeting very-long-chain fatty acid synthesis . The target compound’s pyrrolidine sulfonyl group may diverge in mechanism.
- Cyclohexyl Analog : Increased molecular weight (388.46 g/mol) and hydrophobicity may limit bioavailability compared to the ethyl-substituted target compound .
Synthetic Pathways :
- outlines methods for synthesizing thiazole carboxamides via coupling reactions, which may parallel the synthesis of the target compound .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide, a compound with significant potential in medicinal chemistry, is part of the 1,3,4-thiadiazole family. This article explores its biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, drawing from recent studies.
- Molecular Formula : C15H15FN4O2S
- Molar Mass : 334.37 g/mol
- CAS Number : 878731-43-2
The biological activities of this compound can be attributed to its structural features that facilitate interaction with various biological targets. The thiadiazole ring system is known for its ability to inhibit key enzymes and pathways involved in disease processes.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiadiazole derivatives. For instance:
- Mechanism : The compound is believed to inhibit ergosterol biosynthesis by targeting the fungal enzyme 14-α-sterol demethylase. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
- Efficacy : In vitro tests have shown that related thiadiazole compounds exhibit potent antifungal activity against various pathogenic fungi, including resistant strains .
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial properties:
- Broad Spectrum : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is noteworthy:
- Cell Line Studies : In vitro studies have indicated that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds were tested against MDA-MB-231 (breast cancer) and other lines with promising results .
- Mechanism : The anticancer effects are often linked to the inhibition of key growth factors and enzymes involved in tumor progression .
Case Studies and Research Findings
A summary of relevant studies on the biological activity of thiadiazole derivatives is presented below:
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
(Basic)
A multi-technique approach ensures accurate characterization:
- X-ray crystallography : Single-crystal analysis using SHELXL for space group determination, bond-length refinement, and thermal parameter optimization .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve proton environments (e.g., sulfonyl vs. carboxamide signals) and confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight ([M+H]⁺) and isotopic patterns .
- IR spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm⁻¹) .
What experimental strategies can address inconsistencies in reported biological activity data for this compound?
(Advanced)
Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized assay conditions : Use PBS buffer (pH 7.4) and limit solvent (DMSO) concentrations to ≤0.1% to avoid cytotoxicity artifacts .
- Model validation : Test across multiple cell lines (e.g., HEK293, HeLa) and include siRNA knockdown controls to confirm target specificity .
- Data normalization : Apply internal standards (e.g., β-actin for protein assays) and statistical rigor (ANOVA with Tukey’s post-hoc test) .
Q. Table 2: Common Sources of Variability in Biological Studies
| Factor | Solution | Reference |
|---|---|---|
| Solvent effects | Use low DMSO concentrations | |
| Cell line variability | Cross-validate in ≥3 models | |
| Batch effects | Include internal controls |
How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?
(Advanced)
Optimization strategies focus on reaction monitoring and condition tuning:
- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂ for coupling efficiency in thiadiazole formation .
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions .
- Temperature control : Maintain 0–5°C during sulfonylation to suppress sulfonic acid by-products .
- Reaction monitoring : Use TLC or in-situ FTIR to terminate reactions at optimal conversion points .
What computational or experimental approaches resolve ambiguities in the compound's three-dimensional conformation?
Q. (Advanced)
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict stable conformers and compare with crystallographic data .
- NOESY NMR : Detect through-space interactions (e.g., pyrrolidine ring puckering) to validate conformational models .
- Variable-temperature crystallography : Analyze thermal motion and flexibility by collecting data at 100 K and 298 K .
Q. Table 3: Techniques for Conformational Analysis
| Method | Application | Reference |
|---|---|---|
| DFT | Predict stable conformers | |
| NOESY | Validate spatial proton proximity | |
| X-ray (variable-T) | Assess thermal flexibility |
How should researchers design experiments to investigate the compound's potential enzyme inhibitory activity?
Q. (Advanced)
- Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm) to measure inhibition constants (Kᵢ) .
- Docking studies : Perform molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites .
- Selectivity profiling : Test against related enzymes (e.g., kinase isoforms) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
